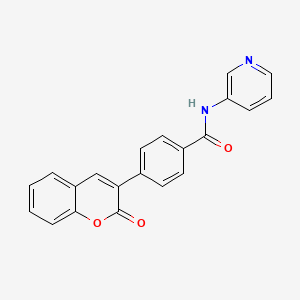
2-(methylthio)-N-(3,4,5-trimethoxybenzyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(methylthio)-N-(3,4,5-trimethoxybenzyl)aniline is a chemical compound that has been studied for its potential use in scientific research. This compound belongs to the class of aniline derivatives and has been found to have various biochemical and physiological effects.
科学的研究の応用
2-(methylthio)-N-(3,4,5-trimethoxybenzyl)aniline has been studied for its potential use in scientific research. It has been found to have various applications in the field of medicinal chemistry, particularly in the development of novel drugs. This compound has been studied for its activity against cancer cells, and it has been found to have potent anticancer activity.
作用機序
The mechanism of action of 2-(methylthio)-N-(3,4,5-trimethoxybenzyl)aniline is not fully understood. However, it has been suggested that this compound may act by inhibiting the growth of cancer cells by inducing apoptosis or cell death. It may also inhibit the proliferation of cancer cells by interfering with cell cycle progression.
Biochemical and Physiological Effects:
2-(methylthio)-N-(3,4,5-trimethoxybenzyl)aniline has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to have anti-inflammatory and antioxidant properties. Additionally, this compound has been shown to have neuroprotective effects, and it may have potential applications in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using 2-(methylthio)-N-(3,4,5-trimethoxybenzyl)aniline in lab experiments is its potent anticancer activity. This compound may be useful in the development of novel anticancer drugs. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 2-(methylthio)-N-(3,4,5-trimethoxybenzyl)aniline. One direction is to further investigate its mechanism of action, particularly its effects on cancer cells. Another direction is to study its potential applications in the treatment of neurodegenerative diseases. Additionally, future research may focus on improving the solubility of this compound in water, which may increase its utility in lab experiments. Finally, further studies may investigate the potential use of this compound in combination with other drugs for enhanced therapeutic efficacy.
Conclusion:
In conclusion, 2-(methylthio)-N-(3,4,5-trimethoxybenzyl)aniline is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, including potent anticancer activity and neuroprotective effects. While there are some limitations to its use in lab experiments, there are several future directions for research on this compound. Overall, 2-(methylthio)-N-(3,4,5-trimethoxybenzyl)aniline holds promise as a potential therapeutic agent for the treatment of various diseases.
合成法
The synthesis of 2-(methylthio)-N-(3,4,5-trimethoxybenzyl)aniline involves the reaction of 3,4,5-trimethoxybenzaldehyde with methylthioaniline in the presence of a catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions and the product is obtained in good yield after purification.
特性
IUPAC Name |
2-methylsulfanyl-N-[(3,4,5-trimethoxyphenyl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c1-19-14-9-12(10-15(20-2)17(14)21-3)11-18-13-7-5-6-8-16(13)22-4/h5-10,18H,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPUYLMIOQYRHBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CNC2=CC=CC=C2SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-phenylacetamide](/img/structure/B5820221.png)
![1-benzyl-4-[(2-methoxyphenyl)carbonothioyl]piperazine](/img/structure/B5820224.png)

![2-{[3-(4-fluorophenyl)acryloyl]amino}-N-isopropylbenzamide](/img/structure/B5820233.png)
![2-{[2-chloro-6-ethoxy-4-(hydroxymethyl)phenoxy]methyl}benzonitrile](/img/structure/B5820249.png)
![N'-[(5-ethyl-2-thienyl)methylene]-2-(4-isopropylphenyl)-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5820257.png)

![1-ethyl-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B5820276.png)

![N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]propanamide](/img/structure/B5820292.png)

![N-{4-[(4-methylbenzyl)amino]benzyl}-1H-1,2,4-triazol-5-amine](/img/structure/B5820305.png)

